N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method includes the reaction of 6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid with cyclohexylamine under specific conditions to form the desired carboxamide derivative. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism by which N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
N-cyclohexyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other thiazine derivatives such as:
6-Methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: This compound lacks the cyclohexyl and carboxamide groups, making it less complex and potentially less versatile in its applications.
9-Methoxy-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: The presence of a methoxy group instead of a carboxamide group alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H22N2O3S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C20H22N2O3S/c1-22-18-12-11-14(20(23)21-15-7-3-2-4-8-15)13-17(18)16-9-5-6-10-19(16)26(22,24)25/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,21,23) |
InChI Key |
DDKPDAZCIYGWBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3CCCCC3)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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